Cas no 1267792-78-8 (5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine)

5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine
- 1267792-78-8
- [5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine
- EN300-1595503
-
- インチ: 1S/C8H16N4/c1-6(2)5-12-7(3)8(4-9)10-11-12/h6H,4-5,9H2,1-3H3
- InChIKey: MXFOXNOTLVPGGZ-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)=C(CN)N=N1)CC(C)C
計算された属性
- せいみつぶんしりょう: 168.137496527g/mol
- どういたいしつりょう: 168.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595503-0.25g |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 0.25g |
$1183.0 | 2023-06-04 | ||
Enamine | EN300-1595503-0.05g |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 0.05g |
$1080.0 | 2023-06-04 | ||
Enamine | EN300-1595503-0.5g |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 0.5g |
$1234.0 | 2023-06-04 | ||
Enamine | EN300-1595503-1.0g |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1595503-5000mg |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 5000mg |
$2443.0 | 2023-09-23 | ||
Enamine | EN300-1595503-2500mg |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 2500mg |
$1650.0 | 2023-09-23 | ||
Enamine | EN300-1595503-0.1g |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 0.1g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1595503-5.0g |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 5g |
$3728.0 | 2023-06-04 | ||
Enamine | EN300-1595503-250mg |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 250mg |
$774.0 | 2023-09-23 | ||
Enamine | EN300-1595503-1000mg |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 1000mg |
$842.0 | 2023-09-23 |
5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine 関連文献
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
9. Book reviews
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamineに関する追加情報
Introduction to 5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 1267792-78-8)
5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine, identified by its CAS number 1267792-78-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a triazole core appended to an amine-bearing alkyl chain, has garnered attention due to its structural complexity and potential biological activities. The presence of a methyl group and a (2-methylpropyl) substituent introduces unique steric and electronic properties, making it a valuable candidate for further investigation in drug discovery and development.
The triazole moiety is a well-studied pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. Its three-membered ring structure enhances binding affinity and metabolic stability, making it a common component in antifungal, antiviral, and anticancer agents. In the case of 5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine, the additional methyl and (2-methylpropyl) groups may modulate its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) properties. This fine-tuning of structure can be crucial in optimizing drug efficacy while minimizing side effects.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for potential therapeutic applications. Virtual docking studies have suggested that the triazole scaffold in this molecule may interact with enzymes and receptors involved in inflammatory pathways. Preliminary experimental data supports these predictions, showing promising activity in models of inflammation and pain modulation. The (2-methylpropyl) group appears to enhance solubility while maintaining bioavailability, making it an attractive structural feature for oral administration.
The synthesis of 5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine involves multi-step organic transformations, including condensation reactions and cyclization processes. The introduction of the triazole ring typically requires careful control of reaction conditions to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have improved the efficiency of these processes. These advancements not only reduce production costs but also allow for greater structural diversity in derivative synthesis.
In the realm of drug discovery, analog synthesis plays a pivotal role in identifying lead compounds with enhanced potency and selectivity. By systematically modifying the substituents on the triazole core—such as altering the length or branching of the alkyl chains—researchers can explore a wide spectrum of biological activities. The current focus on 5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine stems from its unique combination of structural features that may confer advantages over existing therapeutic agents.
One particularly intriguing aspect of this compound is its potential role as a scaffold for developing novel antimicrobial agents. The triazole ring has demonstrated efficacy against resistant bacterial strains due to its ability to disrupt essential bacterial processes. Furthermore, the presence of both an amine and a methyl group provides multiple sites for further functionalization. This flexibility allows medicinal chemists to design derivatives with tailored properties for specific therapeutic targets.
The pharmacological evaluation of 5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine has revealed promising results in preclinical studies. In vitro assays indicate moderate activity against certain kinases associated with cancer progression. Additionally, the compound exhibits mild anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. These findings align with emerging research on multitargeted therapeutics—drugs that address multiple disease pathways simultaneously—a strategy gaining traction in modern medicine.
The chemical stability of this compound under various conditions is another critical factor in its development as a pharmaceutical agent. Stability studies have shown that it remains intact under physiological pH conditions but degrades when exposed to strong oxidizing agents. This information is essential for formulating stable drug formulations that maintain efficacy throughout their shelf life.
Future research directions include exploring the compound’s interactions with nucleic acids and proteins at a molecular level using spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. These studies will provide deeper insights into its mechanism of action and guide further optimization efforts. Collaborative efforts between computational chemists and experimental researchers are expected to accelerate this process.
The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing safety and efficacy through rigorous preclinical testing before human trials can commence. Given the promising preliminary data for 5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine, it may soon enter clinical trials if additional safety studies confirm its biocompatibility and therapeutic potential.
In conclusion,5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylylmethanamine (CAS No. 1267792-78-8) represents a compelling candidate for further pharmaceutical development due to its unique structural features and preliminary biological activity profiles. Its combination of a bioactive triazole core with carefully selected substituents positions it as a valuable asset in medicinal chemistry research aimed at addressing unmet medical needs.
1267792-78-8 (5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine) 関連製品
- 1216104-44-7(2,6-dimethylimidazo[1,2-a]pyridin-3-amine)
- 421590-58-1(N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
- 15572-79-9(L-Galactose)
- 1864014-06-1(1-(4-Methoxyphenyl)-3-methylbutan-1-amine hydrochloride)
- 779341-20-7(3-(4-aminophenyl)phenol)
- 898754-19-3(2'-Methyl-3-(2-thiomethylphenyl)propiophenone)
- 1897201-16-9(N-4-(piperidin-2-yl)phenylmethanesulfonamide)
- 62346-12-7(DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate)
- 1110717-66-2(2-chloro-N-(4-{(propylcarbamoyl)aminosulfonyl}phenyl)acetamide)
- 28345-67-7(2-aminospiro[3.3]heptane-6-carboxylic acid)




